2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile
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Overview
Description
2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile is a chemical compound belonging to the pyrimidine family. This compound is characterized by its complex structure, which includes a chlorobenzyl group, a sulfanyl linkage, a methylamino group, and a phenyl group attached to a pyrimidinecarbonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate nitrile and amine precursors.
Introduction of the Chlorobenzyl Group: This step usually involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group.
Attachment of the Methylamino Group: This can be done through an amination reaction, where a methylamine source is introduced to the pyrimidine ring.
Addition of the Phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile
- 2-[(2-Fluorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile
Uniqueness
2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(methylamino)-6-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4S/c1-22-18-15(11-21)17(13-7-3-2-4-8-13)23-19(24-18)25-12-14-9-5-6-10-16(14)20/h2-10H,12H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLXCWKBERWOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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